(2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid
Description
(2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid (CAS: 849062-35-7) is a halogenated arylboronic acid featuring a bromine substituent at the 2-position and fluorine atoms at the 3,4,5,6-positions. This structure combines strong electron-withdrawing effects (fluorine) with a bromine atom, which serves as both a steric and electronic modifier. The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize polyfluorinated biphenyls or other complex aromatic systems . Its unique substitution pattern distinguishes it from other boronic acids in terms of reactivity, solubility, and applications.
Properties
CAS No. |
849062-35-7 |
|---|---|
Molecular Formula |
C6H2BBrF4O2 |
Molecular Weight |
272.79 g/mol |
IUPAC Name |
(2-bromo-3,4,5,6-tetrafluorophenyl)boronic acid |
InChI |
InChI=1S/C6H2BBrF4O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h13-14H |
InChI Key |
SNFARXZQGCXAEZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C(=C1Br)F)F)F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Lithium-Halogen Exchange with Subsequent Boronation
This method involves generating a lithium intermediate via halogen-metal exchange, followed by reaction with a boron electrophile. For example, 2-bromo-1,3,4,5-tetrafluoro-6-iodobenzene undergoes iodine-lithium exchange using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at –78°C. The aryl lithium species is quenched with trimethyl borate (B(OMe)₃), yielding the boronic ester, which is hydrolyzed to the boronic acid.
Reaction Scheme :
Key Conditions :
-
Temperature: –78°C to 0°C
-
Solvent: THF or diethyl ether
-
Boron source: B(OMe)₃ or B(OiPr)₃
-
Typical yield: 50–70% (extrapolated from analogous syntheses).
Challenges :
-
Sensitivity of the lithium intermediate to moisture and oxygen.
-
Competing side reactions due to steric hindrance from fluorine substituents.
Miyaura Borylation Using Palladium Catalysis
Direct Borylation of Brominated Substrates
Miyaura borylation replaces a halogen atom (Br or I) with a boronic ester group via palladium catalysis. Starting from 2-bromo-1,3,4,5-tetrafluorobenzene , the reaction employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dba)₂) in the presence of potassium acetate (KOAc).
Reaction Scheme :
Optimized Conditions :
-
Catalyst: Pd(dba)₂ (2–5 mol%)
-
Ligand: XPhos or SPhos (10–15 mol%)
-
Solvent: Toluene/THF (3:1)
-
Yield: 60–85% (based on analogous fluorinated arylboronates).
Advantages :
-
Tolerance for electron-deficient aryl halides.
-
Scalability for industrial applications.
Copper-Mediated Cross-Coupling
Transmetalation with Arylcopper Intermediates
Copper-catalyzed methods avoid palladium and leverage arylcopper species for borylation. Aryl iodides (e.g., 2-bromo-1,3,4,5-tetrafluoro-6-iodobenzene ) react with bis(neopentyl glycolato)diboron (B₂neop₂) in the presence of CuI and 1,10-phenanthroline.
Reaction Scheme :
Key Parameters :
-
Base: Cs₂CO₃ or K₃PO₄
-
Solvent: Dimethylformamide (DMF)
-
Yield: 45–65% (lower than Pd methods due to competing protodeborylation).
Applications :
-
Suitable for substrates prone to homocoupling under Pd catalysis.
Comparative Analysis of Methods
| Method | Catalyst | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Halogen-Metal Exchange | None | 50–70% | High regioselectivity | Sensitivity to air/moisture |
| Miyaura Borylation | Pd(dba)₂ | 60–85% | Scalable, high efficiency | Requires expensive ligands |
| Copper-Mediated | CuI | 45–65% | Cost-effective, avoids Pd | Lower yields due to side reactions |
Challenges and Mitigation Strategies
Steric and Electronic Effects
-
Steric hindrance : Fluorine and bromine substituents reduce reactivity at the boron introduction site. Mitigation: Use bulky ligands (e.g., XPhos) to stabilize transition states.
-
Electron deficiency : Fluorine withdraws electron density, slowing transmetalation. Mitigation: Activate substrates with silver oxide (Ag₂O) or cesium carbonate (Cs₂CO₃).
Protodeborylation
-
Fluorinated boronic acids are prone to hydrolysis. Mitigation: Conduct reactions under anhydrous conditions and use stabilized boronates (e.g., MIDA-boronates).
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Employed in substitution reactions to replace the bromine atom.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Substituted Phenylboronic Acids: Resulting from nucleophilic substitution reactions.
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
Drug Discovery: Serves as a precursor in the synthesis of potential therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
Protein-Protein Interaction Studies: Incorporated into probes to study protein interactions, providing insights into drug targets and mechanisms of action.
Industry:
Mechanism of Action
The mechanism of action of (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling reactions, the boronic acid moiety interacts with a palladium catalyst to form a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps . The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Electronic Properties
The electronic profile of arylboronic acids is heavily influenced by substituents. Key comparisons include:
- (2,3,5,6-Tetrafluorophenyl)boronic Acid (CAS: 511295-01-5) : Lacks the bromine substituent but shares the tetrafluorinated backbone. The absence of bromine reduces steric hindrance and slightly increases electron density at the boron center, leading to a pKa of ~6.0 (measured via $^{11}$B NMR titration) .
- (4-Bromo-2,5-difluorophenyl)boronic Acid (CAS: 1106676-82-7) : Contains fewer fluorine atoms (two vs. four) and a bromine at the 4-position. This arrangement reduces electron-withdrawing effects compared to the tetrafluoro-bromo analog, likely resulting in a higher pKa and lower Lewis acidity .
- Pentafluorophenylboronic Acid (BAC-15) : Fully fluorinated (five F atoms) but lacks bromine. Despite having more electron-withdrawing groups, its pKa is higher (~7.2) than tetrafluorophenyl boronic acid (BAC-16, pKa 6.0), indicating that substituent position and steric effects critically modulate acidity .
Table 1: Electronic Properties of Selected Boronic Acids
| Compound | Substituents | pKa | Key Feature(s) |
|---|---|---|---|
| (2-Bromo-3,4,5,6-tetrafluoro) | 2-Br, 3,4,5,6-F | N/A | High Lewis acidity, steric hindrance |
| (2,3,5,6-Tetrafluorophenyl) (BAC-16) | 2,3,5,6-F | 6.0 | Optimized for transposition reactions |
| Pentafluorophenyl (BAC-15) | 2,3,4,5,6-F | 7.2 | Lower reactivity despite more F atoms |
| (4-Bromo-2,5-difluorophenyl) | 4-Br, 2,5-F | N/A | Moderate electron withdrawal |
Reactivity in Suzuki-Miyaura Couplings
The bromo-tetrafluoro derivative’s reactivity in cross-coupling reactions is influenced by both electronic and steric factors:
- Tetrafluorophenylboronic Acid (8) : Achieves high yields (~54–93%) in couplings with polyhalogenated aryl halides, attributed to its strong electron-withdrawing fluorine atoms enhancing oxidative addition .
- Bromo-Tetrafluoro Analogue : The bromine substituent may slow transmetalation due to steric bulk but could improve regioselectivity in couplings with ortho-substituted partners. Comparative yield data are lacking, but its structural similarity to compound 8 suggests utility in synthesizing octafluorobiphenyls (e.g., compound 13 in ) .
- 3-Bromophenylboronic Acid : Lacking fluorine substituents, this compound exhibits lower reactivity in electron-deficient systems but is effective in couplings requiring less electronic activation .
Solubility and Stability
- Precipitation issues, as seen with pyren-1-yl boronic acid (), may arise in polar solvents.
- Tetrafluorophenylboronic Acid (8) : Demonstrates moderate solubility in organic solvents (e.g., cyclohexane/EtOAc), forming stable boronate esters (e.g., compound 18, 54% yield) .
Biological Activity
(2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its interaction with biological molecules.
- Chemical Formula : C6H2BBrF4O2
- Molecular Weight : 272.79 g/mol
- Melting Point : 150-154 °C
The presence of bromine and fluorine atoms enhances the lipophilicity and stability of the compound, potentially affecting its bioavailability and pharmacokinetics.
Boronic acids are known to interact with diols and can act as enzyme inhibitors. The specific mechanism of action for (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid may involve:
- Inhibition of Proteins : The compound can bind to the active sites of certain enzymes, inhibiting their activity. This property is significant in the context of drug design for diseases such as cancer and diabetes.
- Influence on Protein Folding : The incorporation of fluorinated aromatic amino acids into proteins has been shown to enhance stability and alter enzymatic activity, which could be relevant for therapeutic applications .
Biological Activity
Research has indicated various biological activities associated with (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid:
- Antitumor Activity : Studies have shown that boronic acids can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid have been investigated for their ability to induce apoptosis in tumor cells .
- Enzyme Inhibition : This compound has been noted for its potential to inhibit proteasome activity. The proteasome is crucial for protein degradation within cells; thus, inhibiting it can lead to the accumulation of pro-apoptotic factors .
- Metabolic Effects : Research suggests that boronic acids may play a role in glucose metabolism and insulin signaling pathways. Their ability to modulate these pathways could have implications for diabetes treatment .
Case Studies
Several studies have explored the biological implications of boronic acids:
- Study on Cancer Cell Lines : A study demonstrated that a related boronic acid compound inhibited cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism was linked to the inhibition of specific kinases involved in cell growth regulation .
- Diabetes Research : Another investigation focused on the impact of boronic acids on insulin secretion from pancreatic beta-cells. Results indicated that these compounds could enhance insulin release under certain conditions, suggesting a potential therapeutic role in managing diabetes .
Data Table: Summary of Biological Activities
Q & A
Q. Example data :
| Boronic Acid | pKa (NMR Titration) | B–OH δ (ppm) |
|---|---|---|
| Pentafluorophenyl (BAC-15) | 3.5 | 9.08 |
| Tetrafluorophenyl (BAC-16) | 6.0 | 8.20 |
What role does the bromo substituent play in modifying the compound’s reactivity and bioactivity?
Basic Question
The bromo group serves as a synthetic handle for further functionalization (e.g., nucleophilic substitution, cross-coupling) and modulates electronic properties:
- Electron-withdrawing effect : Enhances boronic acid acidity, improving diol-binding capacity for sensor applications .
- Steric effects : The 2-bromo position may hinder interactions with sterically sensitive enzyme active sites, requiring structure-activity relationship (SAR) studies .
How can researchers design experiments to resolve contradictions in substituent effects on bioactivity?
Advanced Question
Conflicting data on substituent impacts (e.g., bromo vs. fluoro) can be addressed via:
Computational modeling : Use DFT calculations to compare electronic profiles (NBO charges, Fukui indices) and predict binding affinities .
Isosteric replacement : Synthesize analogs with CF₃ or CN groups at the bromo site and assay bioactivity (e.g., enzyme inhibition) .
Kinetic isotope effects (KIE) : Study H/D exchange rates to identify rate-determining steps influenced by substituents .
What strategies optimize the stability of (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid in aqueous solutions?
Advanced Question
Aqueous instability due to protodeboronation can be mitigated by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
